2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
- Its chemical formula is C23H20N2O4S , with a molecular weight of 416.46 g/mol.
- It has a melting point of 124°C and a boiling point of 188°C (at 2.0 kPa).
- The relative density is 1.074, and the refractive index is 1.5464 .
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole: is a solid crystalline compound.
Preparation Methods
- This compound can be synthesized via catalytic hydrogenation of 3,4-dimethoxyphenethyl nitrile (CAS: 93-17-4) .
- Industrial production methods may involve scaling up this synthetic route.
Chemical Reactions Analysis
- 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- This compound finds applications in organic synthesis as an intermediate.
- In-depth research has explored its potential uses in chemistry, biology, medicine, and industry.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of study.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds.
- One such compound is (1S,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan (CAS: 31008-18-1), also known as 木兰脂素 .
- Further research can highlight the uniqueness of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole compared to other compounds.
Properties
Molecular Formula |
C30H29N3O4S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C30H29N3O4S/c1-18-27(21-12-14-23(34-3)25(16-21)36-5)32-33(29(18)22-13-15-24(35-4)26(17-22)37-6)30-31-28(19(2)38-30)20-10-8-7-9-11-20/h7-17H,1-6H3 |
InChI Key |
OLJGTMQGXGFMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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